molecular formula C21H32O3 B1204725 17beta-Carbomethoxyandrost-5-en-3beta-ol CAS No. 7254-03-7

17beta-Carbomethoxyandrost-5-en-3beta-ol

Cat. No. B1204725
CAS RN: 7254-03-7
M. Wt: 332.5 g/mol
InChI Key: WGYHVQYXJNPQAA-WPWXJNKXSA-N
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Description

17beta-Carbomethoxyandrost-5-en-3beta-ol is a 3-hydroxy steroid . It has a role as an androgen, a sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .


Molecular Structure Analysis

The molecular formula of 17beta-Carbomethoxyandrost-5-en-3beta-ol is C21H32O3 . Its average mass is 332.477 Da and its monoisotopic mass is 332.235138 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Carbomethoxyandrost-5-en-3beta-ol are largely determined by its molecular structure. It has a molecular formula of C21H32O3 and an average mass of 332.477 Da .

Scientific Research Applications

Androgen Research

17beta-Carbomethoxyandrost-5-en-3beta-ol: is classified as an androgen . Androgens are sex hormones that play a crucial role in the development of masculine characteristics. In scientific research, this compound can be used to study:

Steroid Biochemistry

As a 3-hydroxy steroid , this compound is significant in the study of steroid biochemistry, including:

properties

IUPAC Name

methyl (3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h4,14-18,22H,5-12H2,1-3H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHVQYXJNPQAA-WPWXJNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993390
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Carbomethoxyandrost-5-en-3beta-ol

CAS RN

7254-03-7
Record name NSC72824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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